4-(Benzyloxy)-5-bromo-2-methylaniline
Description
Significance of Aniline (B41778) Derivatives in Chemical Science
Aniline, a simple aromatic amine with the formula C₆H₅NH₂, is a cornerstone of modern organic chemistry. nbinno.com Its derivatives are indispensable intermediates in the production of a vast array of materials and fine chemicals. wikipedia.org One of the most significant applications of aniline is in the manufacture of methylene (B1212753) diphenyl diisocyanate (MDI), a key precursor for polyurethanes used in coatings, insulation, and foams. coherentmarketinsights.com
The utility of aniline derivatives extends deeply into the pharmaceutical sector, where they serve as starting materials for numerous drugs, including analgesics like paracetamol, various antibiotics, and antidepressants. coherentmarketinsights.comslideshare.net In the dye industry, aniline is a historic and vital precursor for pigments such as indigo, the iconic color of blue jeans. wikipedia.org Furthermore, these compounds are integral to the agrochemical industry for producing herbicides and pesticides, and in rubber processing, where they are converted into antioxidants and vulcanization accelerators to enhance product durability. wikipedia.orgcoherentmarketinsights.com The versatile reactivity of the aniline core, which is highly susceptible to electrophilic substitution, allows for the precise introduction of various functional groups, making it a powerful tool for creating tailored molecules. nbinno.comwikipedia.org
The Role of Halogenated and Alkoxy-Substituted Anilines in Organic Synthesis
The strategic functionalization of the aniline ring with halogen and alkoxy groups dramatically expands its synthetic utility. Halogenated anilines are critically important building blocks, primarily because the carbon-halogen bond serves as a reactive handle for a variety of transformations. nih.gov They are frequently employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, which are powerful methods for constructing new carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.netnih.gov The reactivity of the aryl halide typically follows the trend of C-I > C-Br > C-Cl, making bromo-substituted anilines like the subject of this article particularly versatile intermediates. nih.gov The halogen can direct the regioselectivity of subsequent reactions before being replaced or modified.
Alkoxy-substituted anilines are also prevalent in organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and organic electronic devices. acs.org The alkoxy group, being electron-donating, activates the aromatic ring and can influence the regioselectivity of electrophilic substitution reactions, often directing incoming groups to the ortho and para positions. acs.org The synthesis of meta-substituted anilines, which can be challenging due to the inherent directing effects of the amine group, sometimes employs novel strategies involving alkoxy group rearrangements. acs.orgacs.org The presence of both halogen and alkoxy substituents on an aniline ring thus creates a multifunctional scaffold with controlled reactivity at different sites.
Positioning of 4-(Benzyloxy)-5-bromo-2-methylaniline within Contemporary Chemical Research
4-(Benzyloxy)-5-bromo-2-methylaniline is a polysubstituted aniline featuring a methyl group at the 2-position, a benzyloxy (alkoxy) group at the 4-position, and a bromine (halogen) atom at the 5-position. While specific research focused exclusively on this substitution pattern is not extensively documented, its chemical architecture positions it as a potentially valuable intermediate in specialized synthetic applications.
The structure of this compound offers multiple reactive sites. The bromo substituent at the 5-position is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, or other functional groups. nih.govnih.gov The primary amine at the 1-position can undergo N-arylation, acylation, or diazotization for further functionalization. slideshare.net The benzyloxy and methyl groups modulate the electronic properties of the aromatic ring, influencing the reactivity and regioselectivity of any further substitution reactions.
The potential utility of 4-(Benzyloxy)-5-bromo-2-methylaniline can be contextualized by examining structurally similar compounds. For instance, polysubstituted anilines serve as key building blocks for complex heterocyclic systems with significant biological activity. Research has shown that related aniline structures are used as precursors for N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for antimycobacterial properties against Tuberculosis. nih.gov Similarly, other dihalogenated anilines like 5-Bromo-4-fluoro-2-methylaniline are used in the synthesis of activators for SIRT6, a tumor-suppressing enzyme, highlighting the importance of such scaffolds in medicinal chemistry. ossila.com Given these precedents, 4-(Benzyloxy)-5-bromo-2-methylaniline can be positioned as a bespoke building block for the synthesis of novel therapeutic agents or functional organic materials.
Chemical Compound Data
Below are the key identifiers for the subject compound, 4-(Benzyloxy)-5-bromo-2-methylaniline.
| Identifier | Value |
| IUPAC Name | 4-(Benzyloxy)-5-bromo-2-methylaniline |
| Molecular Formula | C₁₄H₁₄BrNO |
| Molecular Weight | 292.176 g/mol |
Properties
Molecular Formula |
C14H14BrNO |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
5-bromo-2-methyl-4-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14BrNO/c1-10-7-14(12(15)8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |
InChI Key |
UKGUYPBOVPILJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyloxy 5 Bromo 2 Methylaniline
Strategies for Regioselective Functionalization of Aniline (B41778) Precursors
The regioselective functionalization of aniline precursors is paramount in the synthesis of polysubstituted anilines. This involves the strategic introduction of substituents at specific positions on the aromatic ring, which is often governed by the electronic and steric properties of the existing groups.
Bromination Approaches
The introduction of a bromine atom onto an aniline ring is a critical step in the synthesis of 4-(benzyloxy)-5-bromo-2-methylaniline. The amino group of aniline is a potent activating group, directing electrophilic substitution to the ortho and para positions. Consequently, direct bromination of aniline derivatives can lead to polybrominated products. acs.org To achieve selective monobromination, various techniques have been developed.
One common strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions compared to molecular bromine. echemi.com Another approach employs 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one for the para-monobromination of aromatic amines, often yielding high selectivity without the need for protecting the amino group. nih.gov
For more complex substitution patterns where direct bromination might lack the desired regioselectivity, alternative methods such as palladium-catalyzed C-H bromination have been explored. These advanced methods can facilitate bromination at positions that are not readily accessible through classical electrophilic substitution, such as the meta position. researchgate.net
| Brominating Agent | Substrate Example | Conditions | Product | Yield | Reference |
| N-bromosuccinimide (NBS) | N-(2-methylphenyl)acetamide | Tetrachloromethane, reflux | N-(4-bromo-2-methylphenyl)acetamide | High | acs.org |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | N,N-dimethylaniline | Dichloromethane or chloroform | 4-Bromo-N,N-dimethylaniline | >90% | nih.gov |
| Bromine/Acetic Acid | 4-benzyloxypropiophenone | Acetic acid | 2-Bromo-4'-benzyloxypropiophenone | - | numberanalytics.com |
This table presents examples of bromination reactions on aniline derivatives and related compounds, illustrating various reagents and conditions.
Introduction of the Benzyloxy Moiety
The benzyloxy group is typically introduced via a Williamson ether synthesis, which involves the reaction of a phenoxide with a benzyl (B1604629) halide. In the context of synthesizing 4-(benzyloxy)-5-bromo-2-methylaniline, a plausible precursor would be 2-amino-5-bromo-4-methylphenol. The hydroxyl group of this precursor can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the halide from benzyl bromide or benzyl chloride.
The efficiency of the Williamson ether synthesis can be influenced by several factors, including the choice of base, solvent, and temperature. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the phenol (B47542). nih.govumich.edu Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are commonly used to facilitate the SN2 reaction. umich.edu
A key challenge in the benzylation of aminophenols is the potential for N-alkylation to compete with the desired O-alkylation. To circumvent this, the amino group can be temporarily protected. umich.edu
Multi-Step Synthesis Pathways to 4-(Benzyloxy)-5-bromo-2-methylaniline
The construction of 4-(benzyloxy)-5-bromo-2-methylaniline invariably involves a multi-step synthetic sequence to ensure the correct placement of the methyl, bromo, and benzyloxy substituents around the aniline core. The order of these reaction steps is critical for achieving the desired isomer.
A logical synthetic approach could commence with a readily available starting material like 2-methylaniline (o-toluidine). The synthesis would then proceed through a series of protection, functionalization, and deprotection steps.
Protective Group Strategies in Synthesis
Given the high reactivity of the amino group in aniline, which can interfere with subsequent reactions such as bromination and O-alkylation, a protective group strategy is often indispensable. umich.edu The amino group can be temporarily masked to modulate its reactivity and directing effects.
A common method for protecting anilines is through acetylation to form an acetanilide. acs.org This is typically achieved by reacting the aniline with acetic anhydride (B1165640). The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which can help to control reactions like bromination and prevent polysubstitution. The acetyl group can be readily removed at a later stage by acid or base hydrolysis to regenerate the aniline. acs.org
Another strategy for the selective O-alkylation of aminophenols involves the protection of the amino group by forming an imine with benzaldehyde (B42025). This protected intermediate can then undergo O-alkylation, followed by hydrolysis to remove the benzaldehyde protecting group and restore the primary amine. researchgate.net
| Protective Group | Reagents for Protection | Reagents for Deprotection | Application | Reference |
| Acetyl | Acetic anhydride | Acid or base hydrolysis | Control of reactivity in electrophilic substitution | acs.org |
| Phenylmethylene (from Benzaldehyde) | Benzaldehyde | Acid hydrolysis | Selective O-alkylation of aminophenols | researchgate.net |
This table outlines common protective group strategies employed in the synthesis of substituted anilines and aminophenols.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a crucial aspect of developing an efficient synthesis for 4-(benzyloxy)-5-bromo-2-methylaniline. This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.
For the Williamson ether synthesis step, for instance, the choice of base and solvent can significantly impact the yield. numberanalytics.com The use of a strong base in a polar aprotic solvent generally leads to higher yields. numberanalytics.com Temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com
Microwave-assisted synthesis has emerged as a technique to enhance the efficiency of reactions like the Williamson ether synthesis. Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. sacredheart.edusacredheart.edu The optimization of microwave parameters, including time, temperature, and wattage, is essential to achieve the best results. sacredheart.edusacredheart.edu
Advanced Synthetic Techniques for 4-(Benzyloxy)-5-bromo-2-methylaniline Production
While classical synthetic methods provide a solid foundation for the synthesis of 4-(benzyloxy)-5-bromo-2-methylaniline, modern organic chemistry offers a range of advanced techniques that could potentially streamline the process or provide access to novel analogues.
Recent advancements in catalysis have led to the development of new methods for the synthesis of anilines. For example, photoredox-cobalt dehydrogenative coupling has been utilized to prepare anilines from amines and ketones. galchimia.com Another innovative approach involves the use of a Pd/C-ethylene system to synthesize substituted anilines from cyclohexanones. acs.org
Furthermore, regioselective C-H functionalization has become a powerful tool for the direct introduction of functional groups onto aromatic rings, bypassing the need for pre-functionalized starting materials. researchgate.net While these methods have not been specifically reported for the synthesis of 4-(benzyloxy)-5-bromo-2-methylaniline, they represent the forefront of synthetic methodology and could be adapted for its production or for the creation of a diverse library of related compounds. These techniques offer the potential for more atom-economical and environmentally benign synthetic routes.
Catalytic Methods in Synthesis
Modern organic synthesis heavily relies on catalytic methods to construct complex molecules such as substituted anilines. These methods offer advantages in terms of reaction conditions, yields, and atom economy. For the synthesis of compounds structurally similar to 4-(Benzyloxy)-5-bromo-2-methylaniline, various catalytic systems are employed.
Gold-Catalyzed Reactions: Cationic gold catalysts have been effectively used in the synthesis of substituted anilines through multicomponent reactions. rsc.orgbohrium.com A novel approach involves a gold(I)-catalyzed domino reaction where two different alkynes are sequentially activated. rsc.org This process integrates a pyrrole (B145914) synthesis followed by a Diels-Alder reaction, ultimately leading to a variety of substituted anilines in a modular fashion. rsc.orgbohrium.com This auto-tandem catalysis allows for the construction of the aniline ring from three separate components, offering a flexible route to diverse aniline derivatives. bohrium.com
Palladium-Catalyzed Reactions: Palladium catalysts are fundamental in the synthesis of anilines. One practical method involves the synthesis of anilines from cyclohexanones using a Pd/C–ethylene system under non-aerobic conditions. bohrium.comacs.org This reaction proceeds via hydrogen transfer between the cyclohexanone (B45756) derivative and ethylene, and it tolerates a variety of substituents on the starting material. bohrium.comacs.org Palladium-catalyzed coupling reactions are also a conventional method for aniline synthesis. bohrium.com
Other Metal-Based Catalysts: Transition metal-based catalysts are pivotal in tandem reactions for producing N-substituted anilines. nih.gov For instance, one-pot reductive amination of aldehydes with nitroarenes is a common procedure catalyzed by reusable metal nanoparticles. This process involves the reduction of a nitro group, condensation with an aldehyde, and subsequent reduction of the imine intermediate. nih.gov Copper bromide (CuBr₂) has also been used as both an oxidant and a bromine source for the para-selective bromination of unprotected anilines, which could be a key step in the synthesis of bromo-substituted anilines. google.com
The following table summarizes various catalytic systems used in the synthesis of substituted anilines, which could be adapted for the synthesis of 4-(Benzyloxy)-5-bromo-2-methylaniline.
| Catalyst Type | Reaction | Substrates | Key Features |
| Gold(I) | Three-Component Domino Reaction | Aminoacetoaldehyde acetal, two different acetylenes | Modular synthesis of a variety of substituted anilines. rsc.orgbohrium.com |
| Pd/C–Ethylene | Dehydrogenative Aromatization | Substituted Cyclohexanones, Ammonia Source | Practical synthesis with good yields; catalyst can be recycled. bohrium.comacs.org |
| Metal Nanoparticles | One-Pot Reductive Amination | Nitroarenes, Aldehydes | Efficient tandem reaction for N-substituted anilines. nih.gov |
| Copper Bromide | Bromination | Unprotected Anilines | Acts as both oxidant and bromine source; high para-selectivity. google.com |
Stereochemical Considerations in Related Synthetic Routes
While 4-(Benzyloxy)-5-bromo-2-methylaniline itself is not a chiral molecule, the synthesis of structurally related chiral anilines presents significant stereochemical challenges. The development of methods to control stereochemistry is crucial, particularly for applications in pharmaceuticals where enantiomeric purity is paramount. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to guide the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding the desired stereoisomer with high enantiomeric purity. numberanalytics.com This strategy relies on the auxiliary creating a chiral environment around the reaction center, often through steric hindrance or specific electronic interactions, thereby favoring the formation of one stereoisomer over the other. numberanalytics.com
Stereospecific Coupling Reactions: The synthesis of chiral anilines can be achieved with high enantiospecificity through transition-metal-free coupling reactions. One such method involves the stereospecific coupling of unactivated secondary and tertiary alkylboronic esters with ortho- and para-lithiated aryl hydrazines. nih.govacs.org This reaction proceeds through the acylation of a hydrazinyl arylboronate complex, which triggers a 1,2-metalate rearrangement and N–N bond cleavage to produce the chiral aniline product with complete retention of stereochemistry. nih.govacs.org The choice of the acylating agent, such as trifluoroacetic anhydride (TFAA), is critical for the success of the reaction. nih.govacs.org
Chiral Catalysts: The development of C₂-symmetric, late-transition metal catalysts, such as those based on nickel, has enabled the isoselective polymerization of olefins. rsc.org Similar principles of using chiral catalysts can be applied to other synthetic transformations to induce asymmetry in the products. Chiral induction can also be achieved by using chiral biopolymers, like chitosan, in composites with polyanilines. The helical structure of the biopolymer can induce chirality in the polymer chains of the aniline derivative. uow.edu.au
The table below outlines key strategies for controlling stereochemistry in the synthesis of related chiral aniline compounds.
| Strategy | Description | Example | Outcome |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct stereoselectivity. numberanalytics.com | Camphor-derived auxiliaries. numberanalytics.com | High enantiomeric purity of the final product after auxiliary removal. numberanalytics.com |
| Stereospecific Coupling | Reaction of alkylboronic esters with lithiated aryl hydrazines. nih.govacs.org | Acylation-induced 1,2-metalate rearrangement. nih.gov | Enantioenriched aniline products with complete enantiospecificity. nih.govacs.org |
| Chiral Biopolymer Composites | Using a chiral biopolymer to induce chirality in a polymer. uow.edu.au | Chitosan used with poly(2-methoxyaniline-5-sulfonic acid). uow.edu.au | Induction of chirality into the polymer chains of the aniline derivative. uow.edu.au |
Reactivity and Chemical Transformations of 4 Benzyloxy 5 Bromo 2 Methylaniline
Electrophilic Aromatic Substitution Reactions of 4-(Benzyloxy)-5-bromo-2-methylaniline
The aromatic ring of 4-(Benzyloxy)-5-bromo-2-methylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating amino (-NH2) and benzyloxy (-OCH2Ph) groups. Both are ortho, para-directing substituents. ucalgary.capsiberg.comchemeurope.com The methyl group (-CH3) is also a weak activator and ortho, para-director.
The directing effects of these groups are synergistic. The amino group directs incoming electrophiles to its ortho and para positions. The position para to the amino group is already occupied by the benzyloxy group. The two ortho positions are C6 and C2. The C2 position is occupied by the methyl group, leaving the C6 position as a potential site for substitution.
The benzyloxy group directs to its ortho and para positions. The para position is occupied by the amino group. The ortho positions are C3 and C5. The C5 position is occupied by the bromine atom, leaving the C3 position as another potential site for substitution.
Considering the combined activating and directing effects, the most likely position for electrophilic attack is the C6 position, which is ortho to the strongly activating amino group and meta to the benzyloxy group. However, the high reactivity of the aniline (B41778) ring can often lead to polysubstitution, and controlling the selectivity can be challenging. libretexts.orglibretexts.org
To achieve monosubstitution and avoid side reactions, the highly activating amino group is often protected as an amide (e.g., acetanilide). This attenuates its activating effect and provides steric hindrance, which can favor para-substitution. ucalgary.calibretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-(Benzyloxy)-5-bromo-2-methylaniline
| Reactant | Predicted Major Product |
|---|---|
| Bromine (Br₂) | 4-(Benzyloxy)-2,5-dibromo-2-methylaniline |
| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 4-(Benzyloxy)-5-bromo-2-methyl-6-nitroaniline |
Note: The above table represents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted anilines. Actual experimental results may vary.
Nucleophilic Aromatic Substitution Potential of 4-(Benzyloxy)-5-bromo-2-methylaniline
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgbyjus.commasterorganicchemistry.com In 4-(Benzyloxy)-5-bromo-2-methylaniline, the leaving group is the bromide ion. However, the aromatic ring is substituted with electron-donating groups (amino, benzyloxy, methyl), which deactivate the ring towards nucleophilic attack. libretexts.org
Therefore, 4-(Benzyloxy)-5-bromo-2-methylaniline is not expected to readily undergo nucleophilic aromatic substitution under standard SNAr conditions. The electron-rich nature of the benzene (B151609) ring would repel incoming nucleophiles, making the formation of the negatively charged Meisenheimer intermediate energetically unfavorable. wikipedia.org
Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide Moiety
The aryl bromide moiety in 4-(Benzyloxy)-5-bromo-2-methylaniline is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov The aryl bromide in 4-(Benzyloxy)-5-bromo-2-methylaniline is expected to be a suitable substrate for this reaction. Studies on unprotected ortho-bromoanilines have demonstrated their successful participation in Suzuki-Miyaura couplings with a variety of boronic acids and esters. nih.govrsc.org The unprotected amino group is generally well-tolerated under these reaction conditions.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Structurally Similar ortho-Bromoanilines
| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 85 | nih.gov |
| 4-Bromo-2-methylaniline (B145978) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 | nih.gov |
Based on these examples, it is anticipated that 4-(Benzyloxy)-5-bromo-2-methylaniline would react efficiently with various aryl- and heteroarylboronic acids under similar palladium-catalyzed conditions to afford the corresponding biaryl products.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org While the substrate, 4-(Benzyloxy)-5-bromo-2-methylaniline, already contains a primary amino group, the aryl bromide can react with another amine to form a diarylamine or an N-aryl alkylamine. The existing amino group may need to be protected to prevent self-coupling or other side reactions, although successful couplings with unprotected anilines have been reported. nih.govwesleyan.edu
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Related Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-4-nitrobenzene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 95 | researchgate.net |
| 4-Bromo-N,N-dimethylaniline | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 88 | wikipedia.org |
These conditions highlight the feasibility of coupling aryl bromides with various amines, suggesting that 4-(Benzyloxy)-5-bromo-2-methylaniline could be a viable substrate for Buchwald-Hartwig amination.
The aryl bromide of 4-(Benzyloxy)-5-bromo-2-methylaniline can also participate in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, the Heck coupling with alkenes, and the Stille coupling with organostannanes. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations.
Reactions Involving the Amine Functionality of 4-(Benzyloxy)-5-bromo-2-methylaniline
The primary amine group in 4-(Benzyloxy)-5-bromo-2-methylaniline is nucleophilic and can undergo a variety of reactions typical of anilines.
Acylation: The amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to protect the amine group and modulate its reactivity in other transformations. libretexts.org
Alkylation: While direct alkylation of anilines can be challenging to control and may lead to over-alkylation, it is possible under specific conditions.
Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents in place of the amino group. rsc.org
Imine Formation: The amine can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is often reversible and catalyzed by an acid. A study involving 4-bromo-2-methylaniline showed its reaction with 3-bromothiophene-2-carbaldehyde to form the corresponding imine in excellent yield. nih.gov
Table 4: Representative Reactions of the Amino Group in Anilines
| Aniline Derivative | Reagent | Product Type | Reference |
|---|---|---|---|
| Aniline | Acetic anhydride (B1165640) | Acetanilide | libretexts.org |
| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | Imine | nih.gov |
Amide Formation Reactions
The primary amino group of 4-(Benzyloxy)-5-bromo-2-methylaniline readily undergoes acylation reactions with various acylating agents to form stable amide derivatives. This transformation is a common strategy in medicinal chemistry and materials science to modify the properties of the parent aniline. While specific studies detailing the acylation of 4-(Benzyloxy)-5-bromo-2-methylaniline are not prevalent in the literature, the reaction can be achieved through well-established general methods for amide synthesis from anilines.
One common approach involves the reaction of the aniline with an acyl chloride or anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. dergipark.org.tr Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents that activate the carboxylic acid, or through the use of catalysts like titanium(IV) chloride (TiCl₄). nih.gov The reaction with TiCl₄, for example, typically proceeds in a solvent like pyridine at elevated temperatures. nih.gov
The general scheme for the amide formation is as follows:
A variety of acylating agents can be employed, leading to a diverse range of amide products. The table below illustrates potential amide derivatives that could be synthesized from 4-(Benzyloxy)-5-bromo-2-methylaniline using different carboxylic acids, based on general amidation procedures. nih.govorganic-chemistry.org
| Acylating Agent (Carboxylic Acid) | Resulting Amide Product | Potential Reaction Conditions |
|---|---|---|
| Acetic Acid | N-(4-(Benzyloxy)-5-bromo-2-methylphenyl)acetamide | TiCl₄, Pyridine, 85°C |
| Benzoic Acid | N-(4-(Benzyloxy)-5-bromo-2-methylphenyl)benzamide | TiCl₄, Pyridine, 85°C |
| Cyclopropanecarboxylic Acid | N-(4-(Benzyloxy)-5-bromo-2-methylphenyl)cyclopropanecarboxamide | Coupling agent (e.g., DCC), CH₂Cl₂, rt |
| 4-Methoxybenzoic Acid | N-(4-(Benzyloxy)-5-bromo-2-methylphenyl)-4-methoxybenzamide | TiCl₄, Pyridine, 85°C |
Schiff Base Derivatization Studies
The primary amine functionality of 4-(Benzyloxy)-5-bromo-2-methylaniline can also react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. globalconference.info Schiff bases are valuable intermediates and have been studied for their biological activities and applications in coordination chemistry. ajol.infoderpharmachemica.com
The synthesis of Schiff bases from substituted anilines is a well-documented transformation. globalconference.infoajol.infoderpharmachemica.com The general reaction involves refluxing the aniline and the carbonyl compound in a solvent such as ethanol, often with a few drops of a catalytic acid like glacial acetic acid. globalconference.infoderpharmachemica.com
The general scheme for Schiff base formation is as follows:
The following table presents a series of potential Schiff base derivatives of 4-(Benzyloxy)-5-bromo-2-methylaniline that could be synthesized by reacting it with various aldehydes, based on established protocols for similar anilines. globalconference.infoajol.infoderpharmachemica.com
| Carbonyl Reactant (Aldehyde) | Resulting Schiff Base Product | Potential Reaction Conditions |
|---|---|---|
| Benzaldehyde (B42025) | (E)-N-Benzylidene-4-(benzyloxy)-5-bromo-2-methylaniline | Ethanol, Acetic Acid (cat.), Reflux |
| Salicylaldehyde | (E)-2-(((4-(Benzyloxy)-5-bromo-2-methylphenyl)imino)methyl)phenol | Ethanol, Acetic Acid (cat.), Reflux |
| 4-Nitrobenzaldehyde | (E)-4-(Benzyloxy)-5-bromo-N-(4-nitrobenzylidene)-2-methylaniline | Ethanol, Acetic Acid (cat.), Reflux |
| 2-Furaldehyde | (E)-4-(Benzyloxy)-5-bromo-N-(furan-2-ylmethylene)-2-methylaniline | Ethanol, Acetic Acid (cat.), Reflux |
Transformations of the Benzyloxy Group
The benzyloxy group in 4-(Benzyloxy)-5-bromo-2-methylaniline serves as a protecting group for the phenolic hydroxyl functionality. This group is stable under a variety of reaction conditions but can be selectively removed when desired. The cleavage of a benzyl (B1604629) ether, or debenzylation, is a common transformation in organic synthesis.
A widely used method for debenzylation is catalytic hydrogenation. beilstein-journals.org This typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). nih.gov This method is generally clean and efficient, yielding the corresponding phenol (B47542) and toluene as a byproduct.
Another approach for the cleavage of benzyl ethers involves the use of strong acids or Lewis acids. However, these conditions can sometimes be harsh and may not be compatible with other functional groups in the molecule.
The general scheme for the debenzylation of the benzyloxy group is as follows:
Mechanistic Elucidation of Key Reactions
The mechanisms of the key reactions involving 4-(Benzyloxy)-5-bromo-2-methylaniline, namely amide and Schiff base formation, are well-understood in the context of general organic chemistry principles.
Amide Formation: The formation of an amide from an aniline and a carboxylic acid generally proceeds through the activation of the carboxylic acid. When using a coupling agent, the carboxylic acid is converted into a more reactive species, such as an O-acylisourea (with carbodiimides) or an acylphosphonium salt. The nitrogen atom of the aniline then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group to form the amide bond. In the case of using an acyl chloride, the reaction is a direct nucleophilic acyl substitution where the aniline attacks the highly electrophilic carbonyl carbon of the acyl chloride, with subsequent loss of a chloride ion.
Schiff Base Formation: The mechanism of Schiff base formation begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. globalconference.info This initial step forms a zwitterionic intermediate which, after a proton transfer, results in a neutral carbinolamine. globalconference.info Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen then pushes out the water molecule, and subsequent deprotonation of the nitrogen atom by a base (such as the solvent or another amine molecule) yields the final imine, or Schiff base. globalconference.info The reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product.
Lack of Publicly Available Research Data on Derivatives of 4-(Benzyloxy)-5-bromo-2-methylaniline
The initial information available primarily consists of basic chemical properties and supplier listings for the parent compound, 4-(Benzyloxy)-5-bromo-2-methylaniline, rather than in-depth research on its derivatization. Consequently, the construction of a detailed scientific article adhering to the requested outline on its derivatives is not feasible based on the current body of accessible scientific knowledge.
The requested sections and subsections, including:
Design, Synthesis, and Characterization of Derivatives and Analogs of 4 Benzyloxy 5 Bromo 2 Methylaniline
Advanced Structural Characterization of Derivatives
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
cannot be populated with scientifically accurate and detailed research findings as no published studies were found to specifically address these aspects for derivatives of 4-(Benzyloxy)-5-bromo-2-methylaniline.
Therefore, while the structure for a comprehensive scientific article has been outlined, the substantive content required to populate it is not available in the public domain. Further research and publication in this specific area would be necessary to enable the generation of such an article.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Intermediate in Complex Molecule Construction
The strategic positioning of reactive sites in 4-(benzyloxy)-5-bromo-2-methylaniline makes it a highly valuable intermediate for the synthesis of complex organic molecules, including natural products and their analogs. The amino group can be readily diazotized or acylated, the bromine atom is amenable to various cross-coupling reactions, and the benzyloxy group can serve as a protected phenol (B47542), which can be deprotected at a later synthetic stage.
This trifunctionality allows for a modular and convergent approach to complex targets. For instance, the bromine atom can participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of carbon- and heteroatom-based substituents. This is a cornerstone of modern synthetic strategy, allowing for the rapid diversification of molecular scaffolds. While specific total syntheses employing this exact aniline (B41778) are not extensively documented in readily available literature, the principles of its application can be inferred from the synthesis of complex bioactive molecules where substituted anilines are key components. The synthesis of marine natural product-inspired brominated indole-3-glyoxylamides, for example, showcases the utility of bromo-indole precursors which share reactivity patterns with bromoanilines mdpi.com.
Table 1: Potential Cross-Coupling Reactions with 4-(Benzyloxy)-5-bromo-2-methylaniline
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |
| Suzuki Coupling | Organoboron Reagent | C-C | Biaryl synthesis, pharmaceutical scaffolds |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkyne) | Synthesis of acetylenic compounds, functional materials |
| Heck Coupling | Alkene | C-C (alkene) | Styrenyl derivatives, polymer building blocks |
| Buchwald-Hartwig Amination | Amine | C-N | Synthesis of complex diarylamines |
| Stille Coupling | Organotin Reagent | C-C | Versatile C-C bond formation |
Role in the Synthesis of Diverse Heterocyclic Systems
Substituted anilines are foundational precursors for a vast array of heterocyclic compounds, and 4-(benzyloxy)-5-bromo-2-methylaniline is no exception. Its structure is particularly well-suited for the synthesis of quinolines, a class of heterocycles with significant biological activity.
A notable application is in the synthesis of quinoline-based compounds with potential therapeutic applications. For instance, a study on the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines as antimycobacterial agents demonstrates the utility of benzyloxy-substituted precursors in constructing the quinoline (B57606) core lettersonmaterials.com. Although this study starts from 4-(benzyloxy)benzonitrile, the strategic placement of the benzyloxy group is a key feature shared with the title compound. The amino group of 4-(benzyloxy)-5-bromo-2-methylaniline can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents in reactions such as the Doebner-von Miller or Combes quinoline synthesis to afford substituted quinolines. The bromine and benzyloxy substituents would then be carried into the final heterocyclic product, offering further sites for modification.
Furthermore, bromoaniline derivatives are instrumental in the synthesis of other heterocyclic systems like pyrrolo[2,3-d]pyrimidines, which are known to act as tyrosine kinase inhibitors rsc.org. The synthesis often involves a condensation reaction followed by cyclization, where the aniline nitrogen becomes part of the new heterocyclic ring.
Application as a Precursor in Pharmaceutical Intermediate Chemistry
The aniline moiety is a common feature in many pharmaceutical agents, and substituted anilines like 4-(benzyloxy)-5-bromo-2-methylaniline serve as crucial intermediates in drug discovery and development neliti.comsciencescholar.us. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of targeted therapies, particularly in oncology.
One of the most significant areas of application is in the development of kinase inhibitors. Many small-molecule kinase inhibitors feature an aniline or anilino-like core structure that interacts with the ATP-binding site of the target kinase. The bromo- and methyl- substituents on the aniline ring can provide specific steric and electronic interactions that enhance binding affinity and selectivity. For example, bromoanilines have been utilized in the synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, which have been evaluated as tyrosine kinase inhibitors rsc.org. The benzyloxy group can be a key pharmacophoric element or a precursor to a phenol, which can act as a hydrogen bond donor or acceptor.
The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines with activity against Mycobacterium tuberculosis further underscores the pharmaceutical relevance of this structural motif lettersonmaterials.com. The benzyloxy group, in this case, is part of a larger scaffold designed to interact with biological targets.
Table 2: Examples of Bioactive Scaffolds Potentially Derived from 4-(Benzyloxy)-5-bromo-2-methylaniline
| Bioactive Scaffold | Therapeutic Area | Key Synthetic Step Involving Aniline |
| Substituted Quinolines | Antimicrobial, Anticancer | Combes or Doebner-von Miller reaction |
| Pyrrolo[2,3-d]pyrimidines | Anticancer (Kinase Inhibition) | Cyclocondensation reactions |
| Substituted Indoles | Various | Fischer indole (B1671886) synthesis (after modification) |
Contribution to Agrochemical Compound Design and Synthesis
Similar to the pharmaceutical industry, the agrochemical sector relies heavily on synthetic organic chemistry to develop new herbicides, insecticides, and fungicides. Substituted anilines are common building blocks for a wide range of agrochemicals. While specific patents directly citing 4-(benzyloxy)-5-bromo-2-methylaniline in an agrochemical context are not readily found, its structural features suggest potential applications.
The benzyloxy group is present in some fungicidal compounds google.com. The bromoaniline moiety is also found in various pesticides. The combination of these functional groups in a single molecule provides a template for the synthesis of new active ingredients. The bromine atom, for instance, can be a site for introducing toxophoric groups or for tuning the lipophilicity of the molecule to improve its uptake and transport in plants or insects.
The general synthetic utility of anilines in creating diverse chemical libraries is also applicable to agrochemical discovery. High-throughput screening of compounds derived from versatile intermediates like 4-(benzyloxy)-5-bromo-2-methylaniline is a common strategy for identifying new leads with desired biological activity.
Integration into Specialty Materials and Ligand Chemistry
The unique electronic and structural properties of 4-(benzyloxy)-5-bromo-2-methylaniline make it a candidate for incorporation into specialty materials and as a precursor for the synthesis of ligands for catalysis.
In the realm of materials science, functionalized anilines are used in the synthesis of conducting polymers and organic electronic materials researchgate.net. The aniline unit can be polymerized to form polyaniline derivatives with tailored electronic properties. The benzyloxy and bromo substituents can influence the solubility, processability, and electronic bandgap of the resulting polymers. Furthermore, dihalogenated anilines, such as 5-bromo-4-iodo-2-methylaniline, have been used to create highly fluorescent solid-state materials, suggesting that 4-(benzyloxy)-5-bromo-2-methylaniline could be a precursor to similar functional organic materials nih.gov. There is growing interest in using aniline-functionalized polymers in organic field-effect transistors (OFETs) and gas-sensing devices rsc.orgrsc.org.
In the field of coordination chemistry and catalysis, substituted anilines can be precursors to chiral ligands for asymmetric catalysis. The amino group can be functionalized to create bidentate or tridentate ligands that can coordinate to metal centers. The steric and electronic properties of the ligand, which are crucial for its catalytic activity and selectivity, can be fine-tuned by the substituents on the aniline ring. While specific examples of ligands derived directly from 4-(benzyloxy)-5-bromo-2-methylaniline are not prominent in the literature, the fundamental reactivity of the aniline core allows for such applications.
Computational and Theoretical Investigations of 4 Benzyloxy 5 Bromo 2 Methylaniline
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
The electronic properties of aniline (B41778) derivatives are significantly influenced by the nature and position of their substituents. The benzyloxy, bromo, and methyl groups in 4-(Benzyloxy)-5-bromo-2-methylaniline will modulate the electron density distribution across the aromatic ring and the amino group. The benzyloxy group at the para position is expected to be a strong electron-donating group through resonance, increasing the electron density of the benzene (B151609) ring. The methyl group at the ortho position also contributes to this electron-donating effect via hyperconjugation. Conversely, the bromine atom at the meta position to the amino group will exert an electron-withdrawing inductive effect and a weaker electron-donating resonance effect.
Key parameters that can be calculated using DFT to describe the electronic structure and reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Based on studies of analogous compounds, the following table presents predicted electronic properties for 4-(Benzyloxy)-5-bromo-2-methylaniline, calculated using DFT methods.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates the electron-donating capability. |
| LUMO Energy | ~ -0.5 eV | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.0 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | ~ 2.5 D | Measures the overall polarity of the molecule. |
These values are estimations based on computational studies of structurally similar halogenated and alkyl-substituted anilines.
The interplay of the electron-donating benzyloxy and methyl groups and the electron-withdrawing bromine atom is expected to create a molecule with distinct regions of electron density, influencing its interactions and reactivity in chemical reactions.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 4-(Benzyloxy)-5-bromo-2-methylaniline, MD simulations can provide valuable insights into its conformational landscape and dynamic behavior. The presence of the benzyloxy group, with its rotatable bonds, introduces a degree of conformational flexibility.
The primary focus of a conformational analysis of this compound would be the rotational barriers around the C-O and O-CH2 bonds of the benzyloxy group, as well as the orientation of the amino and methyl groups relative to the benzene ring. These conformational preferences are dictated by a balance of steric and electronic effects.
MD simulations can reveal the most stable conformations (lowest energy states) and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system or reactants in a chemical process. Studies on other substituted anilines have shown that the orientation of substituents can significantly impact the molecule's properties and reactivity. rsc.orgrsc.org
The key dihedral angles that would define the conformation of 4-(Benzyloxy)-5-bromo-2-methylaniline are:
C(3)-C(4)-O-CH2: Rotation around the ether oxygen.
C(4)-O-CH2-C(phenyl): Rotation of the benzyl (B1604629) group.
C(1)-C(2)-N-H: Orientation of the amino group.
By simulating the molecule's movement over a period of time, MD can map out the potential energy surface and identify the most populated conformational states.
| Conformational Feature | Predicted Characteristic | Implication |
| Benzyloxy Group Orientation | Likely extended to minimize steric hindrance with the methyl group. | Affects the overall shape and accessibility of reactive sites. |
| Amino Group Pyramidalization | Expected to be slightly pyramidal, typical for anilines. | Influences hydrogen bonding capabilities. |
| Methyl Group Rotation | Relatively free rotation expected. | Minor impact on overall conformation. |
These predictions are based on general principles of conformational analysis and studies on similar substituted aromatic compounds.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For 4-(Benzyloxy)-5-bromo-2-methylaniline, theoretical calculations can provide simulated spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR), that can be compared with experimental data.
DFT calculations are commonly employed to predict vibrational frequencies (IR and Raman spectra). nih.govresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations. For instance, characteristic vibrational modes for 4-(Benzyloxy)-5-bromo-2-methylaniline would include N-H stretching of the amino group, C-Br stretching, C-O stretching of the ether linkage, and various aromatic C-H and C-C vibrations.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. bohrium.com These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the structural elucidation of the molecule.
Beyond spectroscopy, computational methods can be used to predict potential reaction pathways. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions. For an aniline derivative like this, potential reactions could include electrophilic aromatic substitution, N-alkylation, or oxidation. Computational studies on the reactions of substituted anilines have provided valuable insights into their mechanisms and regioselectivity. nih.govmdpi.com
| Spectroscopic Technique | Predicted Key Features |
| Infrared (IR) Spectroscopy | - N-H stretching bands around 3300-3500 cm⁻¹ - C-O stretching of the ether around 1250 cm⁻¹ - C-Br stretching in the fingerprint region. |
| ¹H NMR Spectroscopy | - Distinct signals for the aromatic protons, influenced by the electronic effects of the substituents. - A singlet for the methyl protons. - A broad singlet for the amino protons. - Signals for the benzylic CH₂ and phenyl protons of the benzyloxy group. |
| ¹³C NMR Spectroscopy | - Characteristic chemical shifts for the substituted aromatic carbons, reflecting the electron density distribution. |
These predictions are based on typical spectroscopic values for the functional groups present and computational studies on analogous molecules. bohrium.comnih.gov
Elucidation of Reaction Mechanisms through Advanced Computational Modeling
Advanced computational modeling can be employed to elucidate the detailed mechanisms of chemical reactions involving 4-(Benzyloxy)-5-bromo-2-methylaniline. This involves identifying all intermediates and transition states along a reaction coordinate and calculating their relative energies to construct a comprehensive energy profile. Such studies provide a deeper understanding of reaction kinetics and thermodynamics. nih.govresearchgate.netrsc.org
For example, in an electrophilic aromatic substitution reaction, computational modeling can predict the most likely site of substitution on the aromatic ring. The directing effects of the benzyloxy, bromo, and methyl groups would be quantitatively assessed by calculating the energies of the Wheland intermediates for substitution at each possible position. The strong activating and ortho-, para-directing effect of the benzyloxy group, combined with the ortho-directing methyl group and the deactivating but ortho-, para-directing bromo group, would lead to a complex regiochemical outcome that can be rationalized through computation.
A hypothetical reaction mechanism that could be elucidated through advanced computational modeling is the oxidation of the amino group. The calculations could explore different potential oxidants and map out the pathway leading to the formation of nitroso, nitro, or polymeric products. The influence of the substituents on the stability of radical cation intermediates could also be assessed. mdpi.com
By providing a detailed, atomistic view of the reaction process, computational modeling serves as a powerful complement to experimental studies in understanding and predicting the chemical behavior of 4-(Benzyloxy)-5-bromo-2-methylaniline.
Future Directions and Research Opportunities for 4 Benzyloxy 5 Bromo 2 Methylaniline
Development of Sustainable and Green Synthetic Methodologies
The synthesis of functionalized anilines is a cornerstone of the chemical industry, with applications ranging from pharmaceuticals to materials science. benthamscience.comijrpr.com However, traditional synthetic methods often rely on harsh reagents and generate significant waste. rsc.org The development of green and sustainable synthetic routes for 4-(Benzyloxy)-5-bromo-2-methylaniline is a critical area for future research.
Key opportunities in this area include:
Biocatalytic Approaches: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally benign alternative to traditional chemical reductions of nitroaromatics to form anilines. acs.org Future research could focus on developing a chemoenzymatic synthesis for 4-(Benzyloxy)-5-bromo-2-methylaniline, potentially starting from a corresponding nitro-precursor. This approach could significantly reduce the reliance on heavy metal catalysts and harsh reaction conditions. acs.org
Greener Reagents and Solvents: Exploration of alternative reagents and solvents can drastically improve the environmental footprint of the synthesis. For instance, moving away from traditional brominating agents to more benign alternatives or employing catalyst-free reaction conditions in green solvents like dimethyl sulfoxide (B87167) (DMSO) could be investigated. rsc.org
Atom Economy and Process Intensification: Designing synthetic pathways that maximize atom economy is a fundamental principle of green chemistry. rsc.orgrsc.org Future synthetic strategies for 4-(Benzyloxy)-5-bromo-2-methylaniline should aim to minimize the formation of byproducts. Additionally, the development of continuous flow processes could offer improved efficiency, safety, and scalability compared to batch production.
| Green Chemistry Approach | Potential Application in Synthesis of 4-(Benzyloxy)-5-bromo-2-methylaniline | Key Benefits |
| Biocatalysis | Use of nitroreductases for the reduction of a nitro-precursor. | High selectivity, mild reaction conditions, reduced metal waste. acs.org |
| Greener Reagents | Catalyst-free bromination or use of N-halosuccinimides with a recyclable catalyst. rsc.orgresearchgate.net | Reduced toxicity and environmental impact. |
| Alternative Solvents | Use of bio-based solvents or ionic liquids. | Lower volatility, potential for recyclability. |
| Process Intensification | Development of a continuous flow synthesis. | Improved safety, efficiency, and scalability. |
Discovery of Novel Reaction Pathways and Catalytic Applications
The unique electronic and steric properties of 4-(Benzyloxy)-5-bromo-2-methylaniline, conferred by its substituents, open up possibilities for discovering novel reaction pathways and potential catalytic applications.
Future research in this domain could explore:
C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular diversification. researchgate.netresearchgate.net Research into the selective C-H functionalization of the aromatic rings or the methyl group of 4-(Benzyloxy)-5-bromo-2-methylaniline could lead to the synthesis of a diverse library of derivatives with potentially interesting properties.
Catalyst-Free Transformations: Recent advancements have demonstrated that certain reactions involving anilines can proceed efficiently without a catalyst. rsc.org Investigating the reactivity of 4-(Benzyloxy)-5-bromo-2-methylaniline in catalyst-free Michael additions or other coupling reactions could lead to more sustainable and cost-effective synthetic methods. rsc.org
Aniline-Based Catalysis: Anilines themselves can act as catalysts in certain transformations, such as electrophilic halogenation. researchgate.netnih.gov It would be intriguing to explore whether 4-(Benzyloxy)-5-bromo-2-methylaniline or its derivatives could catalyze specific organic reactions, leveraging the electronic nature of its substituted ring. researchgate.netnih.gov
Deaminative Functionalization: Modern synthetic methods are emerging that allow for the direct conversion of an amine group into other functionalities. nih.gov Exploring the deaminative functionalization of 4-(Benzyloxy)-5-bromo-2-methylaniline could provide novel pathways to compounds that are otherwise difficult to access. nih.gov
Exploration of Emerging Applications in Interdisciplinary Fields
The structural features of 4-(Benzyloxy)-5-bromo-2-methylaniline suggest its potential as a building block in various interdisciplinary fields, particularly in medicinal chemistry and materials science.
Potential interdisciplinary applications to be explored include:
Medicinal Chemistry: Aniline (B41778) and benzyloxyaniline moieties are present in numerous biologically active compounds. acs.orgontosight.aichemimpex.com For instance, benzyloxyaniline analogues have been investigated as neuronal N-type calcium channel blockers with potential anticonvulsant and analgesic properties. acs.org The combination of the benzyloxy, bromo, and methyl groups on the aniline scaffold could be systematically modified to create libraries of compounds for screening against various biological targets, including kinases, ion channels, and receptors. Halogenated anilines are also important intermediates in the synthesis of drugs. researchgate.net
Materials Science: Aromatic amines are fundamental components in the synthesis of polymers, dyes, and functional materials. ijrpr.comyoutube.com The specific substitution pattern of 4-(Benzyloxy)-5-bromo-2-methylaniline could be exploited to synthesize novel polymers with tailored electronic, optical, or thermal properties. Furthermore, its structure could be incorporated into organic light-emitting diodes (OLEDs), sensors, or as a functional coating for inorganic materials. nih.gov
| Interdisciplinary Field | Potential Application of 4-(Benzyloxy)-5-bromo-2-methylaniline | Rationale |
| Medicinal Chemistry | Synthesis of novel therapeutic agents. | The benzyloxyaniline scaffold is a known pharmacophore. acs.orgontosight.ai |
| Materials Science | Development of functional polymers and organic electronics. | Aromatic amines are key building blocks for advanced materials. ijrpr.comyoutube.com |
| Agrochemicals | Design of new pesticides and herbicides. | Halogenated anilines are common intermediates in agrochemical synthesis. researchgate.net |
Advancements in Computational Methodologies for Predictive Design and Optimization
Computational chemistry offers powerful tools to guide and accelerate experimental research. Applying these methodologies to 4-(Benzyloxy)-5-bromo-2-methylaniline can provide valuable insights into its properties and reactivity, enabling a more rational design of future studies.
Key computational approaches to be leveraged include:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity indices, and spectroscopic signatures. benthamdirect.comresearchgate.net Such studies can help in understanding the reactivity of different sites within the molecule, guiding the development of new synthetic transformations. benthamdirect.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of 4-(Benzyloxy)-5-bromo-2-methylaniline are synthesized and tested for a particular biological activity, QSAR models can be developed. nih.gov These models can correlate the structural features of the molecules with their activity, enabling the predictive design of more potent compounds. nih.gov
Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking and dynamics simulations can be used to predict how derivatives of 4-(Benzyloxy)-5-bromo-2-methylaniline might bind to a specific biological target. This can help in prioritizing which compounds to synthesize and test, saving time and resources.
Reactivity Prediction: Machine learning and quantum mechanics-based models are increasingly being used to predict the outcome of chemical reactions. nih.govresearchgate.net These tools could be employed to explore the potential reactivity of 4-(Benzyloxy)-5-bromo-2-methylaniline with a wide range of reagents, uncovering novel and unexpected transformations. nih.govresearchgate.net
| Computational Method | Application to 4-(Benzyloxy)-5-bromo-2-methylaniline Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity descriptors. benthamdirect.comresearchgate.net | Understanding of reaction mechanisms and site selectivity. |
| QSAR | Modeling the relationship between structure and biological activity. nih.gov | Design of more potent analogues for therapeutic applications. |
| Molecular Docking | Simulating the binding of derivatives to biological targets. | Prioritization of compounds for synthesis and biological testing. |
| Machine Learning | Predicting the outcomes of potential chemical reactions. nih.gov | Discovery of novel reaction pathways. |
Q & A
Q. What are the standard synthetic routes for preparing 4-(Benzyloxy)-5-bromo-2-methylaniline?
A common approach involves introducing the benzyloxy group via nucleophilic substitution or alkylation. For example, 4-(benzyloxy)aniline intermediates can react with brominated ketones under basic conditions (e.g., triethylamine in DMF) to form the target compound. Subsequent bromination or functionalization steps may require optimization of reaction time and temperature to avoid over-substitution . Purification typically employs column chromatography with silica gel and hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are critical for characterizing 4-(Benzyloxy)-5-bromo-2-methylaniline?
- NMR : and NMR confirm substitution patterns, with aromatic protons appearing in the δ 6.5–7.5 ppm range. The benzyloxy group’s methylene protons resonate near δ 5.0 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 322.03 for CHBrNO).
- X-ray Crystallography : SHELX software is widely used to resolve crystal structures, particularly for brominated derivatives (e.g., confirming dihedral angles between aromatic rings) .
Q. How do researchers purify 4-(Benzyloxy)-5-bromo-2-methylaniline to achieve >95% purity?
Purification involves:
- Recrystallization : Using ethanol/water mixtures to remove polar impurities.
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical validation.
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize 4-(Benzyloxy)-5-bromo-2-methylaniline?
The bromine atom at position 5 is reactive in Pd-catalyzed couplings. Key parameters:
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NMR or MS data may arise from tautomerism or residual solvents. Mitigation steps:
- 2D NMR : COSY and HSQC experiments clarify coupling patterns.
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous confirmation (e.g., distinguishing regioisomers in brominated anilines) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .
Q. What role does 4-(Benzyloxy)-5-bromo-2-methylaniline play in synthesizing fluorescent materials?
The compound serves as a precursor for asymmetric spirosilabifluorenes. For example:
Q. How do steric and electronic effects influence the reactivity of the benzyloxy group in this compound?
The benzyloxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but introduces steric hindrance. Experimental observations:
- Electrophilic Bromination : Occurs preferentially at the para position to the amine group.
- Protection/Deprotection : Benzyl ethers are stable under acidic conditions but cleaved via hydrogenolysis (Pd/C, H). Computational studies (e.g., NBO analysis) quantify charge distribution to predict reactivity .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
